molecular formula C8H17N3O3S B2714000 3-[(Dimethylsulfamoyl)amino]azepan-2-one CAS No. 1252108-98-7

3-[(Dimethylsulfamoyl)amino]azepan-2-one

Cat. No.: B2714000
CAS No.: 1252108-98-7
M. Wt: 235.3
InChI Key: BVPKQYXGAPXZRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Dimethylsulfamoyl)amino]azepan-2-one is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom and a keto group at the second position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoyl)amino]azepan-2-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Another approach involves the cyclization of a suitable precursor, such as an N-(dimethylsulfamoyl)amino acid derivative, under acidic or basic conditions. This method allows for the formation of the azepane ring with the desired substituents in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoyl)amino]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized azepane derivatives.

Scientific Research Applications

3-[(Dimethylsulfamoyl)amino]azepan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoyl)amino]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylsulfamoylamino)-2-oxopiperidine: A six-membered ring analog with similar functional groups.

    3-(Dimethylsulfamoylamino)-2-oxopyrrolidine: A five-membered ring analog with similar functional groups.

    3-(Dimethylsulfamoylamino)-2-oxomorpholine: A six-membered ring analog with an oxygen atom in the ring.

Uniqueness

3-[(Dimethylsulfamoyl)amino]azepan-2-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs

Biological Activity

3-[(Dimethylsulfamoyl)amino]azepan-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique azepane ring structure combined with a dimethylsulfamoyl group. The presence of these functional groups contributes to its biological properties.

Property Value
Molecular Formula C₈H₁₄N₂O₂S
Molecular Weight 194.27 g/mol
CAS Number 1252108-98-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that this compound may exhibit:

  • Prolyl-tRNA Synthetase (PRS) Inhibition : It has been identified as a potential inhibitor of PRS, an enzyme implicated in protein synthesis and associated with several diseases, including cancer .
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can possess antimicrobial properties, potentially making them useful in treating infections.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its PRS inhibitory action, it may be explored as a therapeutic agent for various cancers, including osteosarcoma and colon cancer .
  • Antimicrobial Agents : Its structural features suggest possible efficacy against bacterial and fungal pathogens, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • In Vitro Studies : Research involving cell lines has demonstrated that PRS inhibitors can induce apoptosis in cancer cells. These findings suggest that this compound may similarly promote cell death in malignant cells through PRS inhibition.
  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of sulfamoyl compounds indicated that derivatives can effectively inhibit the growth of various bacterial strains, supporting the hypothesis that this compound may exhibit similar effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound Biological Activity
Halofuginone PRS inhibitor; anticancer properties
Coumarin Derivatives Anticoagulant; some antimicrobial activity
7-Hydroxy-4-methylcoumarin Antioxidant; potential anticancer effects

Properties

IUPAC Name

3-(dimethylsulfamoylamino)-2-oxoazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-11(2)15(13,14)10-7-5-3-4-6-9-8(7)12/h7,10H,3-6H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPKQYXGAPXZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.